Lipophilicity Difference: Ethyl Ester Delivers Higher LogP Than Methyl Ester
The target compound exhibits a computed XLogP3-AA of 1.4, compared to 1.1 for the methyl ester analog (methyl 4-hydroxy-1H-indazole-6-carboxylate, CAS 1408074-52-1) [1]. This ΔlogP of +0.3 indicates that the ethyl ester is more lipophilic, which can enhance membrane permeability and alter extraction efficiency in organic-aqueous workups [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Methyl 4-hydroxy-1H-indazole-6-carboxylate: XLogP3-AA = 1.1 |
| Quantified Difference | ΔlogP = +0.3 (ethyl ester more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher logP value directly affects partitioning in liquid-liquid extractions and may improve compound retention in reversed-phase chromatography, which is critical for purification strategy selection.
- [1] PubChem Compound Summaries: CID 136038170 (ethyl ester, XLogP3-AA=1.4); CID 135742466 (methyl ester, XLogP3-AA=1.1). National Center for Biotechnology Information. View Source
